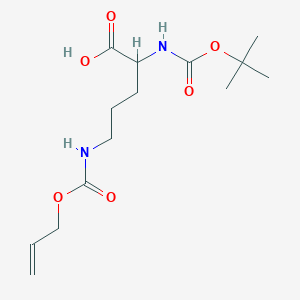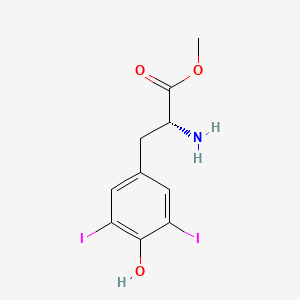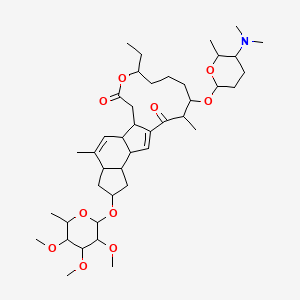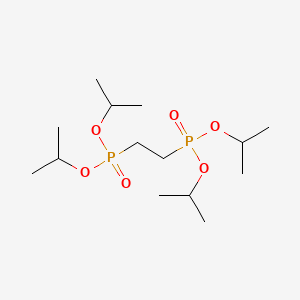
1,1,2,2,3,3,4-Heptadeuterio-4-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexanol-d7, also known as 4-Methyl-1-pentanol-d7, is a deuterium-labeled compound. It is a stable isotope-labeled version of isohexanol, which is an important organic chemical used in various scientific research fields. The molecular formula of Isohexanol-d7 is C6H7D7O, and it has a molecular weight of 109.22 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Isohexanol-d7 generally involves synthetic chemical methods. One common method is the reaction of hydrogen-substituted isohexanol with deuterium gas. This can be achieved through deuterium ion exchange technology, such as treating raw materials with deuterium oxide (D2O) or direct reaction with deuterium gas .
Industrial Production Methods
The industrial production of isohexanol involves the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide under the action of a catalyst to generate isohexanol. The specific reactions are as follows:
- Ethylene hydration reaction:
CH2=CH2+H2O→CH3CH2OH
- Ethanol carbonylation reaction:
CH3CH2OH+CO→CH3COCH3
The final product, isohexanol, is then separated and purified through distillation and rectification .
Análisis De Reacciones Químicas
Types of Reactions
Isohexanol-d7 undergoes various types of chemical reactions, including:
Oxidation: Isohexanol-d7 can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alkanes.
Substitution: Isohexanol-d7 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds.
Aplicaciones Científicas De Investigación
Isohexanol-d7 is widely used in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and pesticides.
Mecanismo De Acción
The mechanism of action of Isohexanol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This allows researchers to trace the movement and transformation of the compound within chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparación Con Compuestos Similares
Similar Compounds
Isohexanol: The non-deuterated version of Isohexanol-d7.
Hexanol: A similar alcohol with a straight-chain structure.
2-Methyl-1-pentanol: An isomer of isohexanol with a different branching structure.
Uniqueness
Isohexanol-d7 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of reaction mechanisms and molecular interactions with greater precision compared to non-labeled compounds .
Propiedades
Fórmula molecular |
C6H14O |
|---|---|
Peso molecular |
109.22 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4-heptadeuterio-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i3D2,4D2,5D2,6D |
Clave InChI |
PCWGTDULNUVNBN-XFACHHONSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])(C)C)C([2H])([2H])O |
SMILES canónico |
CC(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)


![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)


